Pymetrozine
Overview
Description
Pymetrozine is a heterocyclic compound that features a triazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pymetrozine typically involves the condensation of 6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pymetrozine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pymetrozine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pymetrozine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-(pyridin-2-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Pyridine ring is attached at the 2-position instead of the 3-position.
Uniqueness
The presence of the methyl group at the 6-position and the specific attachment of the pyridine ring at the 3-position confer unique electronic and steric properties to Pymetrozine, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
154442-14-5 |
---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-methyl-4-(pyridin-3-ylmethylideneamino)-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) |
InChI Key |
QHMTXANCGGJZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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